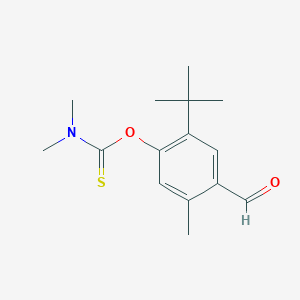

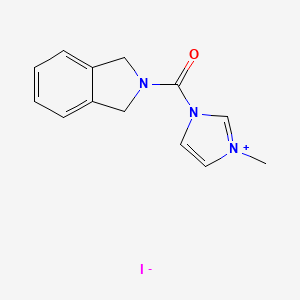

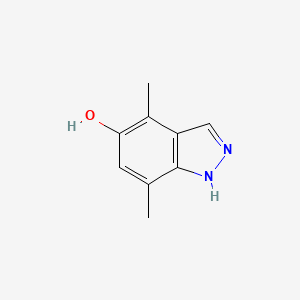

![molecular formula C7H9Cl2N5 B8377765 2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine CAS No. 171887-02-8](/img/structure/B8377765.png)

2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine

概要

説明

“2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine” is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . This compound is likely to be an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . The Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines, is also commonly used .Molecular Structure Analysis

The molecular structure of “2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine” is likely to be similar to other pyrimidine derivatives. The pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .Chemical Reactions Analysis

This compound can undergo aromatic nucleophilic substitution reactions. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Safety and Hazards

将来の方向性

Future research could focus on exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, including changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of pyrimidine derivatives . Additionally, the interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralises the positive charge on the ligand bound to the receptor .

特性

CAS番号 |

171887-02-8 |

|---|---|

製品名 |

2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine |

分子式 |

C7H9Cl2N5 |

分子量 |

234.08 g/mol |

IUPAC名 |

N'-(2-amino-4,6-dichloropyrimidin-5-yl)-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C7H9Cl2N5/c1-14(2)3-11-4-5(8)12-7(10)13-6(4)9/h3H,1-2H3,(H2,10,12,13) |

InChIキー |

FLSVUQSDOOPGNL-UHFFFAOYSA-N |

正規SMILES |

CN(C)C=NC1=C(N=C(N=C1Cl)N)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

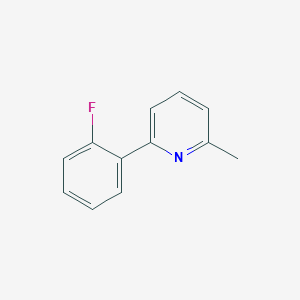

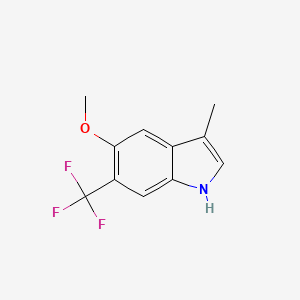

![(2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8377683.png)

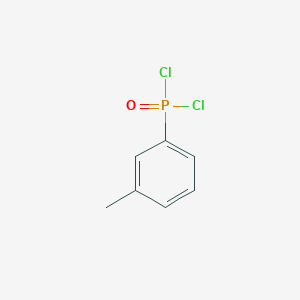

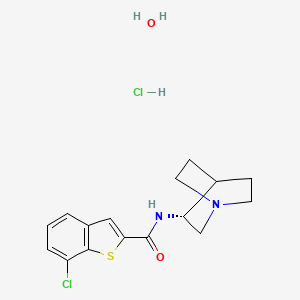

![2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B8377728.png)

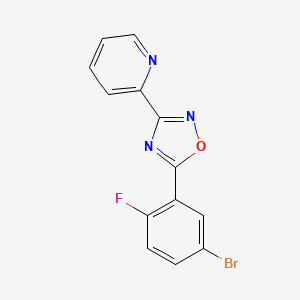

![4-(1-(4-methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorobenzenamine](/img/structure/B8377738.png)